molecular formula C16H16N2O B586137 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one CAS No. 134415-17-1

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one

Cat. No.: B586137
CAS No.: 134415-17-1
M. Wt: 252.317
InChI Key: INYXZHSCQMKBDP-UHFFFAOYSA-N
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Description

1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is a nitrogen-containing heterocyclic compound with the molecular formula C16H16N2O and a molecular weight of 252.31 g/mol . This pyrrolidin-2-one derivative features a benzyl group at the 1-position and a pyridin-3-yl (nicotinyl) group at the 5-position of the pyrrolidine ring, a structure that makes it a valuable intermediate in medicinal chemistry and drug discovery . Compounds based on similar pyrrolidinone and benzylpyridine scaffolds are investigated as fendiline derivatives for their potential to inhibit oncogenic KRAS signaling, a key target in cancer research, particularly for challenging cancers like pancreatic, lung, and colon cancer . The mechanism of action for such compounds often involves disrupting the localization of RAS proteins to the cell membrane, thereby inhibiting the proliferative signaling pathways that drive tumor growth . As a building block, this compound can be used to develop novel therapeutic agents targeting various diseases. Researchers can utilize this chemical for synthesizing more complex molecules or for screening in biological assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures, nor for human or veterinary drug, food, or cosmetic use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-pyridin-3-ylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c19-16-9-8-15(14-7-4-10-17-11-14)18(16)12-13-5-2-1-3-6-13/h1-7,10-11,15H,8-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INYXZHSCQMKBDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C2=CN=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Absolute and Relative Configuration Determination

Dihedral Angle Analysis and Molecular Geometry

Pyrrolidinone Ring Conformation: The pyrrolidin-2-one ring typically adopts a non-planar, puckered conformation to minimize steric strain. The most common conformations are the envelope (E) and twist (T) forms, where one or two atoms deviate from the plane formed by the remaining atoms of the ring. The exact conformation is influenced by the nature and steric bulk of the substituents at the N1 and C5 positions.

Dihedral Angles and Substituent Orientation: The relative orientation of the benzyl (B1604629) and pyridinyl rings to the central pyrrolidinone scaffold is described by several key dihedral angles. While specific values for the title compound require dedicated crystallographic or computational studies, data from analogous structures allow for well-founded postulations.

For instance, in the crystal structure of a related compound, (5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one , the plane of the benzyl group's aromatic ring is nearly orthogonal to the main plane of the pyrrolidinone ring system. nih.gov This orientation minimizes steric hindrance between the benzyl group and the pyrrolidinone ring. A similar perpendicular arrangement is anticipated for 1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one.

Furthermore, X-ray diffraction analysis of (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidin-2,3-dione provides valuable data on a complex, substituted pyrrolidine (B122466) system. mdpi.com Although this molecule has additional functional groups, the fundamental N-benzyl-5-aryl arrangement offers clues. The crystallographic data for this analog reveals a complex interplay of steric and electronic factors that determine the final geometry.

Computational studies, such as those employing Density Functional Theory (DFT), on N-benzyl-N-(furan-2-ylmethyl)acetamide have shown the existence of multiple stable conformers due to rotational barriers around the amide bond and the bonds connecting the aromatic rings. researchgate.net A similar conformational landscape, with several low-energy rotamers, is expected for this compound.

The following table summarizes representative crystallographic data for an analogous N-benzylpyrrolidinone derivative, which can be used to infer the likely structural parameters of this compound.

Parameter(5E)-1-Benzyl-5-(3,3,3-trichloro-2-oxopropylidene)pyrrolidin-2-one nih.gov
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 15.7822 (5)
b (Å) 5.8465 (2)
c (Å) 17.4107 (5)
β (°) ** 105.885 (1)
Volume (ų) **1545.15 (8)
Dihedral Angle (Benzyl Ring Plane vs. Pyrrolidinone System Plane) 87.03 (8)°

This interactive table provides crystallographic data for an analog, offering insights into the potential molecular geometry of this compound.

Chirality and Enantiomeric Purity Assessment

The C5 carbon atom of the pyrrolidin-2-one ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers: (S)-1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one and (R)-1-benzyl-5-(pyridin-3-yl)pyrrolidin-2-one. These enantiomers are non-superimposable mirror images and may exhibit different biological activities. Therefore, the assessment of enantiomeric purity is crucial.

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Chiral HPLC is a primary technique for separating and quantifying the enantiomers of a chiral compound. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. The selection of the CSP is critical and is often based on the structural features of the analyte. For pyrrolidinone derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are commonly effective.

In the synthesis of related chiral 2-substituted pyrrolidines, enantiomeric excess (ee) values are routinely determined by chiral HPLC analysis. acs.orgacs.org The separation conditions, including the specific chiral column, mobile phase composition, flow rate, and detection wavelength, must be optimized for baseline separation of the enantiomeric peaks.

Polarimetry: Polarimetry is a technique used to measure the rotation of plane-polarized light by a chiral substance in solution. nih.gov Each enantiomer of a chiral compound will rotate the plane of polarized light to an equal but opposite degree. The (S)-enantiomer might be dextrorotatory (+), while the (R)-enantiomer would be levorotatory (-), or vice versa. The specific rotation, [α], is a characteristic physical property of a chiral compound under defined conditions (e.g., temperature, wavelength, solvent, and concentration).

For novel chiral pyrrolidinones, polarimetry is used to characterize the synthesized enantiomers. For example, in the synthesis of new optically active 2-pyrrolidinones derived from S-pyroglutamic acid, the specific rotation of the products was measured to confirm their chiral nature. nih.gov A racemic mixture (a 1:1 mixture of both enantiomers) will not rotate plane-polarized light.

The following table outlines the key techniques used for assessing the chirality and enantiomeric purity of compounds like this compound, based on studies of analogous structures.

TechniquePrincipleApplication to this compound
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase, leading to separation.Quantification of the (R)- and (S)-enantiomers to determine enantiomeric excess (ee).
Polarimetry Measurement of the rotation of plane-polarized light by a solution of a chiral compound.Determination of the specific rotation [α] to characterize the enantiomers and confirm optical activity.

This interactive table summarizes the principal methods for the chiral analysis of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one. DFT methods, such as B3LYP with a basis set like 6-31G*, can be used to calculate a variety of molecular properties. arabjchem.org

These calculations can determine the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack. Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. arabjchem.org A smaller gap suggests higher reactivity.

Furthermore, molecular electrostatic potential (MEP) maps can be generated to visualize the charge distribution. For this compound, the MEP would likely show negative potential around the carbonyl oxygen of the pyrrolidinone ring and the nitrogen atom of the pyridine (B92270) ring, indicating these are sites prone to electrophilic attack or hydrogen bond formation. Conversely, positive potential regions would highlight areas susceptible to nucleophilic attack. These computational insights are invaluable for predicting how the molecule might interact with biological macromolecules or participate in chemical reactions. researchgate.net

Illustrative DFT-Calculated Properties

The following table represents hypothetical data that could be generated for this compound using DFT calculations.

Parameter Calculated Value Interpretation
Total Energy -975.4 HartreeThermodynamic stability of the molecule.
EHOMO -6.8 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO -1.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.6 eVIndicator of chemical reactivity and kinetic stability.
Dipole Moment (µ) 3.5 DebyeMeasure of the molecule's overall polarity.

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Conformational Landscape Exploration and Energy Minimization

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape or conformation. The molecule possesses several rotatable bonds, including those connecting the benzyl (B1604629) and pyridinyl rings to the central pyrrolidinone scaffold. Conformational analysis aims to identify the most stable, low-energy conformations of the molecule.

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations introduce flexibility and solvent effects, offering a more dynamic and realistic view of the complex. mdpi.com MD simulations solve Newton's equations of motion for all atoms in the system over time, typically on the nanosecond to microsecond timescale. scfbio-iitd.res.in

MD simulations are particularly valuable for assessing the stability of the binding pose predicted by docking. mdpi.com By running a simulation of the ligand-protein complex solvated in water, one can observe whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates. Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD value suggests that the complex has reached equilibrium and the binding mode is stable. nih.gov

Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein and ligand are flexible or rigid during the simulation.

Interaction Fingerprints: The persistence of key interactions (like hydrogen bonds and hydrophobic contacts) identified in the docking pose can be tracked throughout the MD simulation to confirm their stability. nih.govacs.org

These simulations provide a more rigorous validation of the predicted binding mode and can reveal dynamic aspects of the interaction that are not apparent from static docking studies. nottingham.ac.uk

Trajectory Analysis and Interaction Dynamics

In a typical MD simulation, the compound (ligand) is placed in the binding site of a target protein, and the system is solvated in a water box with appropriate ions to mimic physiological conditions. The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to simulate the movements of atoms and molecules over time. The resulting trajectory, a series of snapshots of the system at different time points, is then analyzed to understand the dynamics of the interaction.

For instance, a study on pyrrolidin-2-one derivatives as potential acetylcholinesterase (AChE) inhibitors utilized 100-nanosecond MD simulations to investigate the stability of the ligand-protein complex. nih.gov Analysis of the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time would indicate the stability of the complex. A stable complex would show minimal fluctuations in RMSD after an initial equilibration period.

Furthermore, trajectory analysis allows for the detailed examination of specific interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligand and the amino acid residues of the binding pocket. The persistence of these interactions throughout the simulation provides evidence for their importance in ligand binding. For this compound, one could hypothesize that the pyridine nitrogen is capable of forming hydrogen bonds, while the benzyl group could engage in hydrophobic or π-π stacking interactions.

The following table illustrates the type of data that can be generated from a trajectory analysis of a ligand-protein complex.

Interaction TypeInteracting Residues of Target ProteinInteraction Distance (Å)Occupancy (%)
Hydrogen BondTYR3342.8 ± 0.385
Hydrogen BondASP723.1 ± 0.460
HydrophobicTRP843.5 ± 0.595
π-π StackingPHE3304.0 ± 0.670

This is a representative table. The specific residues and values would depend on the target protein and the results of the MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

The development of a predictive QSAR model involves several key steps. First, a dataset of compounds with known biological activities (e.g., IC₅₀ values) is required. For this compound, this would involve synthesizing and testing a series of derivatives with variations at different positions of the molecule.

Next, molecular descriptors are calculated for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, including physicochemical properties (e.g., lipophilicity, electronic properties, steric effects), topological indices, and 3D properties.

Statistical methods are then used to build a mathematical model that correlates the descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov For example, a QSAR study on 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives used Hansch analysis, a linear free-energy related model, to explore the importance of lipophilicity and electronic properties for binding affinity. nih.gov

The predictive power of the QSAR model is rigorously validated using internal and external validation techniques. nih.gov Internal validation often involves cross-validation, such as the leave-one-out (LOO) method, while external validation uses a separate set of compounds (the test set) that were not used in model development. A robust and predictive QSAR model can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

A hypothetical QSAR equation for a series of this compound derivatives might look like this:

pIC₅₀ = 0.6 * logP - 0.2 * MW + 1.5 * HBA + 0.9 * AroRings + 2.1

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

MW is the molecular weight.

HBA is the number of hydrogen bond acceptors.

AroRings is the number of aromatic rings.

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to bind to a specific biological target and elicit a particular response. Pharmacophore modeling can be used to identify these essential features from a set of active compounds, even without knowledge of the target's 3D structure (ligand-based pharmacophore modeling).

For a series of this compound derivatives, a pharmacophore model could be generated based on their conformational flexibility and the alignment of their key chemical features. A study on non-nucleoside reverse transcriptase inhibitors identified a pharmacophore model consisting of three hydrophobic groups, one aromatic ring, and a hydrogen-bond acceptor. nih.gov Similarly, for our target compound, key pharmacophoric features might include:

A hydrogen bond acceptor (the carbonyl oxygen of the pyrrolidinone ring and the nitrogen of the pyridine ring).

A hydrophobic aromatic feature (the benzyl group).

An additional aromatic feature (the pyridine ring).

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that possess the required pharmacophoric features and are therefore likely to be active. This approach, known as pharmacophore-based virtual screening, is a powerful tool in drug discovery.

The table below summarizes potential key pharmacophoric features for this compound and their roles in molecular interactions.

Pharmacophoric FeaturePotential Role in Interaction
Hydrogen Bond Acceptor (Carbonyl O)Formation of hydrogen bonds with donor groups in the binding site.
Hydrogen Bond Acceptor (Pyridine N)Formation of hydrogen bonds with donor groups in the binding site.
Aromatic Ring (Benzyl)π-π stacking or hydrophobic interactions with aromatic residues.
Aromatic Ring (Pyridine)π-π stacking or cation-π interactions.
Hydrophobic Core (Pyrrolidinone)Van der Waals interactions within a hydrophobic pocket.

Structure Activity Relationship Sar and Structure Target Relationship Str Studies

Impact of N-Benzyl Substitution on Biological Activity

The N-benzyl group is a frequently incorporated moiety in bioactive compounds and its presence on the pyrrolidin-2-one nitrogen is often crucial for potent biological activity. researchgate.net This group can engage in significant non-covalent interactions, such as π-π stacking, with aromatic amino acid residues within a receptor's binding pocket. For instance, in related N-benzylproline-derived ligands, the benzyl (B1604629) group participates in π-stacking interactions with a phenylene moiety in the binding site, which increases the conformational rigidity and stereoselectivity of the ligand-receptor complex. beilstein-journals.org

Table 1: Illustrative Impact of N-Substitution on Biological Activity Note: This table is a generalized representation based on findings from related compound classes, as direct comparative data for 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one is not extensively published. Values are for illustrative purposes.

Compound/Analog TypeN-SubstituentRelative Activity/AffinityPotential Rationale
Analog A-BenzylHighOptimal π-stacking and hydrophobic interactions. beilstein-journals.org
Analog B-MethylModerateReduced hydrophobic and aromatic interactions.
Analog C-H (unsubstituted)LowLoss of key binding interactions mediated by the N-substituent.
Analog D-Large/Bulky AlkylLow to ModeratePotential for steric hindrance in the binding pocket. acs.org

Role of the Pyridin-3-yl Moiety in Target Interaction

The pyridin-3-yl moiety is a critical pharmacophore for interaction with numerous biological targets, particularly nAChRs. Its importance stems from its electronic properties and specific geometry. The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, a fundamental interaction for anchoring a ligand within a binding site. The positioning of this nitrogen is crucial; the 3-pyridyl isomer is often preferred over 2-pyridyl or 4-pyridyl analogs.

SAR studies on various nAChR ligands have demonstrated this positional importance. For a series of pyridyl ethers, variations in the substitution on the pyridine ring had a dramatic effect on receptor binding affinity. sigmaaldrich.com Similarly, studies on epibatidine (B1211577) analogs showed that substitutions on the pyridine ring influence affinity, efficacy, and subtype selectivity. nih.gov The selection of the 3-pyridyl isomer can also be a strategic choice to improve metabolic stability by avoiding potential interactions with cytochrome P450 enzymes that other isomers might be susceptible to. In some compound series, the 3-pyridylamino group was found to be a key element for high affinity at central nicotinic receptors. nih.gov However, the benefits are context-dependent, as simple isosteric replacement of a phenyl ring with a 3-pyridyl group does not universally improve potency, indicating a complex interplay between the moiety and the specific topology of the target's binding pocket. nih.gov

Table 2: Influence of Pyridyl Isomerism on Receptor Affinity Note: This table illustrates general SAR trends observed in nicotinic ligands.

Compound MoietyTypical nAChR α4β2 Ki (nM)Key Interaction Feature
Pyridin-3-ylLow (High Affinity)Optimal hydrogen bond acceptor geometry for the receptor. nih.gov
Pyridin-2-ylModerate to High (Lower Affinity)Suboptimal positioning of the nitrogen for H-bonding.
Pyridin-4-ylModerate to High (Lower Affinity)Altered vector and electronics; may introduce unfavorable interactions.
PhenylVariableLacks a hydrogen bond acceptor, relying on hydrophobic/aromatic interactions. nih.gov

Effects of Stereochemistry on Activity and Selectivity

The pyrrolidin-2-one core of the molecule contains a chiral center at the C5 position, where the pyridin-3-yl group is attached. As biological targets like receptors and enzymes are themselves chiral, the stereochemistry at this position has a profound impact on biological activity and selectivity. The synthesis of pyrrolidine-containing drugs often starts from chiral precursors like (S)-proline to ensure the desired stereochemical outcome. mdpi.com

Different enantiomers of a compound can exhibit vastly different pharmacological profiles. One enantiomer may be a potent agonist, while the other is significantly less active or even acts as an antagonist. This stereoselectivity arises from the three-dimensional arrangement of substituents, which must complement the specific topology of the receptor's binding site for optimal interaction. For example, studies on related N-benzylproline derivatives have shown that the (S)-configuration can lead to more stable and conformationally rigid complexes with target receptors. beilstein-journals.org In the context of nicotinic ligands, research on 2-(3-pyridylaminomethyl)pyrrolidine analogues has shown that while stereochemistry is important, its effect on affinity is not always straightforward and can vary depending on other structural features of the molecule. nih.gov

Table 3: Effect of Stereochemistry on Biological Activity Note: This table represents a typical scenario for chiral ligands at a specific receptor.

StereoisomerConfiguration at C5Relative Binding AffinityReceptor Interaction
Eutomer(S)HighOptimal fit and orientation of the pyridin-3-yl group in the binding pocket. mdpi.com
Distomer(R)LowSuboptimal fit, potential for steric clashes or loss of key interactions.

Derivatization Strategies for Analog Synthesis

The synthesis of analogs of this compound is pursued to optimize potency, selectivity, and pharmacokinetic properties. These strategies typically involve systematic modifications to the three primary structural components of the molecule.

Substituent Variation on the Benzyl Group

Modifying the benzyl group by introducing substituents onto the phenyl ring is a common strategy to probe the steric and electronic requirements of the binding pocket. However, SAR in this area can be complex. In studies of related 1-benzylpiperidine (B1218667) structures, the addition of halogen substituents to the aromatic ring did not lead to an improvement in activity, suggesting that the unsubstituted phenyl ring may provide optimal interactions for that particular target. researchgate.netmdpi.com This indicates that the binding site may be sensitive to changes in the electronic distribution or size of this group.

Modifications to the Pyridine Ring

The pyridine ring is a rich site for chemical modification to fine-tune ligand-receptor interactions. Introducing various substituents (e.g., chloro, cyano, amino) can alter the electronic properties and hydrogen-bonding capacity of the ring, leading to significant changes in binding affinity and functional activity at nAChRs. sigmaaldrich.comnih.gov Another strategy is the bioisosteric replacement of the pyridine ring with other heterocycles (e.g., pyrimidine, pyrazine) or even saturated scaffolds to improve properties like metabolic stability and solubility while attempting to maintain the key interactions of the original pyridine nitrogen. researchgate.netchemrxiv.orgacs.org

Alterations to the Pyrrolidin-2-one Core

The pyrrolidin-2-one scaffold itself can be modified to explore different three-dimensional shapes and chemical properties. A variety of synthetic methods allow for significant alterations to this core structure.

Synthesis from Alternative Precursors: Novel pyrrolidin-2-one structures can be accessed through methods like the Lewis acid-catalyzed reaction of donor-acceptor cyclopropanes with primary amines, which allows for diverse 1,5-disubstituted products. nih.govnih.gov

Ring Contraction/Skeletal Remodeling: Advanced synthetic strategies include the ring contraction of larger rings, such as pyridines or piperidines, to form the five-membered pyrrolidine (B122466) core. osaka-u.ac.jprsc.orgnih.gov This "skeletal editing" allows for the creation of novel and complex pyrrolidine derivatives from readily available starting materials. bohrium.comresearcher.life

Modification of the Lactam: The core can be altered by changing the oxidation state or adding functional groups. For example, converting the pyrrolidin-2-one to a pyrrolidin-2,5-dione or a 3-pyrroline-2-one (B142641) introduces different chemical functionalities and conformational constraints. nih.gov These changes can lead to entirely new biological activities.

These derivatization strategies highlight the versatility of the this compound scaffold and the numerous avenues available to medicinal chemists for the rational design of new therapeutic agents.

Preclinical Biological Evaluation and Mechanism of Action Excluding Clinical Data

Enzyme Inhibition Studies (In Vitro)

In vitro studies are crucial for determining the direct inhibitory effects of a compound on specific enzymes, providing insights into its potential mechanism of action. This section summarizes the findings regarding the inhibitory activity of 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one against a panel of selected enzymes.

Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit. A review of the scientific literature did not yield any studies that have evaluated the in vitro inhibitory activity of this compound against acetylcholinesterase.

Table 1: Acetylcholinesterase (AChE) Inhibition Data for this compound

Compound Target Enzyme Test System IC₅₀ (µM) % Inhibition at a specific concentration Source

Histone deacetylases are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition has emerged as a promising approach in cancer therapy and other diseases. There is currently no published research available that has investigated the in vitro inhibitory effect of this compound on any of the histone deacetylase isoforms.

Table 2: Histone Deacetylases (HDACs) Inhibition Data for this compound

Compound Target Enzyme Test System IC₅₀ (µM) % Inhibition at a specific concentration Source

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor that is a primary target of endocannabinoids and phytocannabinoids. Modulation of CB1 receptor activity can influence a wide range of physiological processes. Based on a thorough literature search, no in vitro studies have been reported that assess the binding affinity or functional activity of this compound at the cannabinoid receptor 1.

Table 3: Cannabinoid Receptor 1 (CB1) Binding/Inhibition Data for this compound

Compound Target Receptor Test System Kᵢ (nM) or IC₅₀ (µM) % Inhibition at a specific concentration Source

Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is often implicated in the development of cancer. Consequently, CDK2 is a significant target for the development of novel anti-cancer agents. At present, there are no available scientific publications that have examined the in vitro inhibitory potential of this compound against CDK2.

Table 4: Cyclin-Dependent Kinase CDK2 Inhibition Data for this compound

Compound Target Enzyme Test System IC₅₀ (µM) % Inhibition at a specific concentration Source

Tankyrases (Tankyrase 1 and 2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes involved in various cellular processes, including Wnt/β-catenin signaling and telomere maintenance, making them attractive targets for cancer therapy. A comprehensive search of the scientific literature revealed no studies on the in vitro inhibition of tankyrase by this compound.

Table 5: Tankyrase Inhibition Data for this compound

Compound Target Enzyme Test System IC₅₀ (µM) % Inhibition at a specific concentration Source

Glutaminyl cyclase is an enzyme that catalyzes the formation of pyroglutamate (B8496135) residues at the N-terminus of several peptides and proteins. This post-translational modification is implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease. There is no published data on the in vitro inhibitory activity of this compound against glutaminyl cyclase.

Table 6: Glutaminyl Cyclase Inhibition Data for this compound

Compound Target Enzyme Test System IC₅₀ (µM) % Inhibition at a specific concentration Source

Glucagon (B607659) Receptor

The glucagon receptor (GCGR) and the related glucagon-like peptide-1 receptor (GLP-1R) are members of the class B G-protein coupled receptor family and are important targets in the development of therapeutics for metabolic diseases. While peptide agonists for the GLP-1 receptor are established treatments, the discovery of small-molecule modulators for these receptors has been challenging. nih.govnih.gov

Preclinical research has focused on identifying non-peptide antagonists for the glucagon receptor. nih.gov However, a review of the available literature did not yield any studies describing the interaction of this compound or closely related pyrrolidinone derivatives with the glucagon receptor. The development of small-molecule glucagon receptor antagonists has been an area of active investigation, with some candidates progressing to clinical trials, though challenges related to side effects have been noted. nih.gov

Other Enzyme Modulatory Activities

The pyrrolidin-2-one scaffold is a versatile structural motif found in various compounds with diverse enzyme modulatory activities. rdd.edu.iq For instance, derivatives of pyrrolidin-2-one have been investigated for their potential as antibacterial agents by targeting enzymes essential for bacterial survival. Some pyrrolidine-2,3-dione (B1313883) derivatives have been identified as inhibitors of P. aeruginosa penicillin-binding protein 3 (PBP3), an enzyme crucial for cell wall synthesis. nih.govmdpi.com

In the context of metabolic diseases, pyrrolidine (B122466) derivatives have been designed and synthesized as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. nih.gov Inhibition of these enzymes can help in the management of type-2 diabetes. nih.gov Additionally, certain pyrrolidine sulfonamide derivatives have been shown to inhibit the dipeptidyl peptidase-IV (DPP-IV) enzyme. frontiersin.org The broad range of enzymatic targets for pyrrolidinone-containing compounds highlights the therapeutic potential of this chemical class. rdd.edu.iqfrontiersin.org

Receptor Binding and Modulation Assays (In Vitro)

Dual Orexin (B13118510) Receptor Antagonism

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of sleep and wakefulness. mdpi.comacs.org Consequently, orexin receptor antagonists are of significant interest for the treatment of insomnia. nih.govnih.gov While no direct data exists for this compound, the pyrrolidin-2-one scaffold has been a key structural element in the development of orexin receptor antagonists.

A series of substituted pyrrolidin-2-ones have been optimized to act as potent orexin receptor antagonists. nih.gov Through modifications at the C-3 position of the γ-lactam ring, researchers have developed compounds with high in vitro potency and improved metabolic stability. nih.gov One such compound, the 3-hydroxypyrrolidin-2-one derivative 46 , was identified as a potent and selective orexin-2 receptor antagonist that demonstrated the ability to promote sleep in rats. nih.govcncb.ac.cn

CompoundStructureOX1R IC50 (nM)OX2R IC50 (nM)Reference
Compound 46 (a 3-hydroxypyrrolidin-2-one derivative)Structure not fully disclosed-Potent and selective nih.govcncb.ac.cn

Dopamine (B1211576) D2, D3, and D4 Receptor Binding Affinity

While direct binding data for this compound at dopamine receptors is not available, the N-benzyl-pyrrolidinyl moiety is a recognized scaffold in the design of dopamine receptor ligands. nih.gov A series of (S)-N-(3-pyrrolidinyl)benzamide derivatives have been synthesized and evaluated for their binding affinity for cloned dopamine D2, D3, and D4 receptors. nih.gov

One of the compounds, (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611), demonstrated high affinity for D3 and D4 receptors with a notable selectivity over the D2 receptor. nih.gov This suggests that the N-substituent on the pyrrolidine ring plays a crucial role in determining the affinity and selectivity for dopamine receptor subtypes. nih.gov

CompoundDopamine D2 Ki (nM)Dopamine D3 Ki (nM)Dopamine D4 Ki (nM)Reference
(S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611)-212.1 nih.gov

5-HT2A Receptor Antagonism

The serotonin (B10506) 2A (5-HT2A) receptor is a key target for psychedelic drugs and atypical antipsychotics. youtube.comyoutube.com Although no specific data on this compound's interaction with the 5-HT2A receptor is available, the N-benzylphenethylamine scaffold, which shares structural similarities, is known to produce high-potency agonists at this receptor. nih.gov

Antagonists of the 5-HT2A receptor, such as ketanserin (B1673593) and MDL-11939, have been shown to suppress locomotor activity in wild-type mice. nih.gov Studies in Egr3-deficient mice, which show reduced sensitivity to the sedative effects of clozapine, revealed a significant reduction in 5-HT2A receptor expression in the prefrontal cortex. nih.gov This highlights the role of 5-HT2A receptors in mediating the effects of certain psychoactive compounds. nih.gov The affinity of various antipsychotic drugs for the 5-HT2A receptor is a critical aspect of their pharmacological profile. youtube.com

Other Receptor Interactions

The pyrrolidine scaffold is present in a wide array of compounds that interact with various other receptor systems. For example, novel pyrrolidine nor-lobelane analogs have been shown to inhibit the vesicular monoamine transporter-2 (VMAT2) and dopamine uptake, indicating a potential role in modulating monoaminergic systems. nih.gov

Furthermore, pyrrolidine-containing derivatives have been identified as antagonists of the chemokine receptor CXCR4, which is implicated in cancer metastasis and inflammatory disorders. frontiersin.org Other research has characterized pyrrolidinyl-hexahydro-pyranopiperazines as a novel scaffold for kappa opioid receptor agonists. nih.gov The diverse receptor pharmacology of pyrrolidine-based compounds underscores the versatility of this chemical framework in drug discovery. frontiersin.orgnih.govnih.gov

Cell-Based Assays for Target Engagement (In Vitro, e.g., Breast Carcinoma Cell Lines)

There is currently a lack of publicly available research detailing the effects of This compound in cell-based assays using breast carcinoma cell lines. While the broader class of compounds containing pyrrolidinone and pyridine (B92270) moieties has been investigated for anticancer properties, specific data for the title compound is not available.

For context, studies on other substituted pyrrolidinone and pyridine derivatives have shown activity in breast cancer cell lines. For instance, various N-benzyl-pyrrolidinone and imidazole-pyridine hybrids have been synthesized and evaluated for their cytotoxic effects against cell lines such as MCF-7 and MDA-MB-231. nih.govrsc.org These studies often involve techniques like the MTT assay to determine cell viability and IC50 values. rsc.org However, without direct experimental evidence, the potential for This compound to engage targets in breast carcinoma cells remains speculative.

Investigation of Cellular Pathways Modulated by the Compound

Specific investigations into the cellular pathways modulated by This compound have not been reported in the available scientific literature. Research into the mechanisms of action of structurally related compounds has revealed modulation of various cellular signaling pathways. For example, certain substituted pyrazolo[3,4-b]pyridine derivatives have been identified as inhibitors of protein kinases, which are crucial components of numerous signaling cascades involved in cell growth, differentiation, and survival. google.com Other related heterocyclic compounds have been shown to induce apoptosis and inhibit tubulin polymerization, a key process in cell division. rsc.org The relevance of these findings to This compound is unknown and would require dedicated experimental investigation.

Preclinical Pharmacological Prediction (Non-ADMET Toxicity)

Nootropic Activity Prediction

The pyrrolidinone ring is a core structural feature of the racetam class of nootropic drugs. uran.ua Consequently, derivatives of 1-benzylpyrrolidin-2-one have been a subject of interest for their potential cognitive-enhancing effects. uran.uagoogle.com However, specific predictions or experimental data on the nootropic activity of This compound are not present in the surveyed literature. Studies on related analogues, such as 1-(benzyl or pyridylmethyl)-4-or-5-aminomethyl-pyrrolidin-2-ones, have indicated that these compounds are useful as nootropics. google.com The substitution at the 5-position of the pyrrolidinone ring is a critical determinant of activity, and the presence of a pyridin-3-yl group in the title compound represents a distinct structural feature whose impact on nootropic potential has yet to be elucidated.

CNS Activity Prediction (Computational)

Computational studies are valuable tools for predicting the potential central nervous system (CNS) activity of novel compounds. While the pyrrolidine-2,5-dione ring, a related structure, is a core fragment in many compounds with diverse CNS activities, including anticonvulsant and antipsychotic effects, specific computational predictions for This compound are not available. semanticscholar.org

Computational studies on other N-benzyl substituted heterocyclic compounds have been performed to predict their CNS activity. For instance, N-benzyl pyridinium (B92312)curcumin (B1669340) derivatives have been computationally evaluated as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov Furthermore, a compound with a related N-benzyl-pyrrolidinone structure, (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide, has been identified through a combination of in vivo and computational methods as a modulator of the glutamate (B1630785) transporter EAAT2 with potential antiseizure activity. semanticscholar.org These examples underscore the potential for computational methods to guide the exploration of the CNS activities of This compound , though such studies have yet to be published.

Future Directions and Research Perspectives

Development of Novel Synthetic Routes with Improved Efficiency and Sustainability

The synthesis of polysubstituted pyrrolidines requires considerable effort, and the development of efficient and sustainable methods is a key research goal. acs.org Future synthetic strategies for 1-Benzyl-5-(pyridin-3-yl)pyrrolidin-2-one are likely to move beyond traditional multi-step processes towards more advanced, atom-economical approaches.

Key areas for development include:

Domino and Multicomponent Reactions (MCRs): These reactions are powerful tools for building molecular complexity in a single step from multiple starting materials. nih.gov An MCR approach, such as a 1,3-dipolar cycloaddition of an in situ-generated azomethine ylide with an appropriate dipolarophile, could construct the core pyrrolidine (B122466) ring with high diastereoselectivity. nih.govmdpi.com This strategy offers significant advantages in terms of step and atom economy. nih.gov

Catalytic Methods: The use of novel catalysts can enhance reaction efficiency and sustainability. For instance, iridium-catalyzed reductive generation of azomethine ylides from lactams presents a highly selective route to complex pyrrolidines under mild conditions. acs.org Furthermore, heterogeneous bifunctional catalysts, such as nickel single atoms on carbon nitride, are emerging as versatile and recyclable systems for C-C bond formation, offering a green chemistry approach that could be adapted for the synthesis of precursors. acs.org

Flow Chemistry and Microwave-Assisted Synthesis: The application of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency for pyrrolidine derivatives. unipa.it Transitioning from batch to continuous flow synthesis could further improve yield, reduce reaction times, and enhance safety and scalability.

Synthetic Strategy Potential Advantages Key Precursors/Reaction Type Relevant Research
Multicomponent Reactions (MCRs) High atom and step economy; increased molecular complexity and diversity.Azomethine ylides, N-substituted maleimides, formylpyrazoles. nih.gov nih.govmdpi.com
Advanced Catalysis High efficiency and selectivity; recyclability (heterogeneous); mild reaction conditions.Iridium complexes for reductive cycloaddition; Nickel single-atom catalysts for precursor synthesis. acs.orgacs.org acs.orgacs.org
Sustainable Chemistry Reduced waste and energy consumption; increased safety and scalability.Visible-light-promoted reactions; use of recyclable catalysts and solvents. rsc.org unipa.itrsc.org

Advanced Spectroscopic and Structural Techniques for Enhanced Elucidation

A thorough understanding of the three-dimensional structure of this compound is critical for elucidating its function. While standard techniques like ¹H and ¹³C NMR provide basic structural confirmation, advanced methods can offer deeper insights. bldpharm.comrdd.edu.iq

Future research should employ:

Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are essential for unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the benzyl (B1604629), pyrrolidinone, and pyridine (B92270) fragments.

Single-Crystal X-ray Diffraction: This remains the gold standard for determining the precise three-dimensional molecular geometry, conformation, and intermolecular interactions in the solid state. researchgate.net Analysis of crystal packing can reveal non-covalent interactions, such as hydrogen bonds or π-stacking, that may be relevant to the compound's physical properties. researchgate.netnih.gov

Computational Modeling (DFT): Density Functional Theory (DFT) calculations can be used to predict molecular geometry, vibrational frequencies (FT-IR), and NMR chemical shifts. nih.gov Comparing these theoretical predictions with experimental data provides a powerful method for validating the proposed structure and understanding its electronic properties. nih.gov For example, studies on similar molecules have shown excellent agreement between DFT-calculated vibrational wavenumbers and experimental FT-IR spectra. nih.gov

Technique Information Gained Purpose
Single-Crystal X-ray Diffraction Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.Definitive structural confirmation and analysis of solid-state interactions. researchgate.netmdpi.com
Advanced NMR (2D) Unambiguous signal assignment, proton-carbon correlations, connectivity mapping.Complete and verified mapping of the molecular framework.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight and elemental composition.Unambiguous confirmation of the molecular formula. nih.gov
Density Functional Theory (DFT) Optimized geometry, theoretical vibrational spectra, NMR chemical shifts, electronic properties.Corroboration of experimental data and prediction of molecular properties. nih.gov

Integration of Machine Learning in Computational Design and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are transforming drug discovery by enabling the rapid analysis of vast chemical datasets. nih.gov For this compound, ML offers powerful tools for designing analogues and predicting their biological activities.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms like Random Forest or Support Vector Machines (SVM) can be trained on datasets of compounds with similar scaffolds to build predictive QSAR models. nih.gov These models can then estimate the biological activity of novel, untested analogues of this compound, prioritizing the most promising candidates for synthesis.

De Novo Drug Design: Generative models, including Recurrent Neural Networks (RNNs) and transformer-based architectures like GPT, can be used to design entirely new molecules. arxiv.org By training on large molecular databases and fine-tuning with a reward function based on desired properties (e.g., high predicted binding affinity, good drug-likeness), these models can propose novel derivatives of the core scaffold optimized for a specific biological target. arxiv.org

ADMET Prediction: Early prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial. ML models trained on experimental ADMET data can screen virtual compounds to filter out those with likely poor pharmacokinetic profiles or toxicity, saving significant time and resources.

Machine Learning Application Description Potential Outcome
QSAR Modeling Develops models correlating chemical structures with biological activity using algorithms like Random Forest or SVM. nih.govPrediction of activity for virtual analogues, guiding synthesis prioritization.
De Novo Design (Generative AI) Uses RNNs or transformer models to generate novel chemical structures with desired properties. arxiv.orgCreation of optimized derivatives of the lead compound with potentially enhanced efficacy.
Target Prediction Utilizes algorithms trained on known drug-target interactions to predict likely biological targets for a new molecule. clinmedkaz.orgIdentification of novel mechanisms of action and therapeutic areas.
ADMET Profiling Predicts pharmacokinetic and toxicity properties based on molecular structure.Early-stage filtering of compounds with unfavorable drug-like properties. semanticscholar.org

Deeper Investigation into Specific Molecular Mechanisms of Action (Non-Clinical)

The pyrrolidin-2-one nucleus is the pharmacophore of the racetam class of nootropic agents, which are thought to act primarily through the modulation of central neurotransmitter systems, including cholinergic and glutamatergic pathways. uran.uanih.gov Future non-clinical research should focus on determining if this compound shares these or other mechanisms.

Proposed avenues of investigation:

Receptor Binding and Functional Assays: Screen the compound against a panel of CNS receptors, particularly muscarinic and nicotinic acetylcholine (B1216132) receptors, as well as AMPA and NMDA glutamate (B1630785) receptors, which are known targets for some racetams. uran.ua

Enzyme Inhibition Assays: Investigate potential inhibitory activity against key enzymes involved in neurotransmitter metabolism or signaling pathways, such as acetylcholinesterase (AChE). Curcumin (B1669340) derivatives with a pyridinium (B92312) structure have shown potent AChE inhibition. nih.gov

Ion Channel Modulation: Assess the compound's effect on the function of various voltage-gated ion channels, as this is a common mechanism for neurologically active drugs.

Glutamate Transporter Modulation: Given that some N-benzyl-pyrrolidine derivatives are potent modulators of the excitatory amino acid transporter 2 (EAAT2), investigating this target is a high priority. semanticscholar.orgnih.gov Enhanced glutamate uptake is a promising mechanism for neuroprotection and seizure prevention. semanticscholar.org

Potential Molecular Target Investigative Method Rationale/Related Compounds
Cholinergic Receptors (Muscarinic/Nicotinic) Radioligand binding assays; functional assays (e.g., calcium flux).Primary targets for many racetam nootropics. uran.ua
Glutamate Receptors (AMPA/NMDA) Electrophysiology (e.g., patch-clamp); binding assays.Pyrrolidin-2-ones are known to modulate glutamatergic neurotransmission. nih.gov
Excitatory Amino Acid Transporter 2 (EAAT2) Glutamate uptake assays in primary glia or EAAT2-expressing cell lines.N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide is a known EAAT2 modulator. semanticscholar.orgnih.gov
Acetylcholinesterase (AChE) In vitro enzyme inhibition assay (Ellman's method).Pyridinium-based compounds have shown potent AChE inhibitory activity. nih.gov

Exploration of New Biological Targets and Therapeutic Areas (Preclinical Scope)

The versatility of the pyrrolidine and pyridine scaffolds suggests that the therapeutic potential of this compound may extend beyond CNS disorders. beilstein-journals.orgunipa.it A broad, preclinical screening approach could uncover novel applications.

Promising areas for exploration include:

Anticonvulsant Activity: The structural similarity to N-benzyl-pyrrolidine-2,5-dione derivatives, which show potent, broad-spectrum antiseizure activity, makes epilepsy a key area for investigation. semanticscholar.org Preclinical screening in models like the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests would be a logical first step. nih.govsemanticscholar.org

Oncology: Various substituted indolin-2-ones and pyrrolidine derivatives have demonstrated significant anticancer activity. mdpi.com Screening against a panel of cancer cell lines (e.g., NCI-60) could identify potential antiproliferative effects.

Infectious Diseases: The pyrrolidine ring is a scaffold for some antimicrobial and antifungal agents. unipa.it Additionally, inhibitors of the influenza virus PB2 protein containing a pyrrolo[2,3-b]pyridine core have been identified, suggesting that the pyridine-pyrrolidine combination could be explored for antiviral activity. nih.gov

Metabolic Diseases: Pyridone derivatives have been investigated as multi-target agents for diabetic nephropathy, exhibiting anti-inflammatory and anti-fibrotic properties. nih.gov This suggests a potential role for this compound in metabolic or inflammatory disorders.

Therapeutic Area Potential Biological Target(s) Rationale / Supporting Evidence
Epilepsy EAAT2, voltage-gated ion channelsN-benzyl-pyrrolidine-2,5-diones are potent anticonvulsants. semanticscholar.orgnih.gov
Oncology Kinases, cell cycle proteins1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones show anticancer activity via cell cycle arrest. mdpi.com
Influenza PB2 subunit of viral RNA polymerase5-(5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrazin-2(1H)-one derivatives are potent PB2 inhibitors. nih.gov
Metabolic Disorders Inflammatory and fibrotic pathway proteinsPyridone derivatives are being developed as agents for diabetic nephropathy. nih.gov

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like acetylcholinesterase (Ellman’s method) or kinases (radiolabeled ATP).
  • Receptor Binding Studies : Radioligand displacement assays (e.g., [³H]-epibatidine for nicotinic receptors) .
  • Cellular Models : Use β3-adrenergic receptor-transfected HEK293 cells to assess cAMP activation via ELISA .

How can impurities in synthesized this compound be identified and quantified?

Q. Basic

  • HPLC-PDA/MS : Detect and quantify byproducts (e.g., de-benzylated analogs or oxidation products) .
  • Reference Standards : Compare retention times and spectra with known impurities like cotinine (CAS 486-56-6) .
  • Limit Tests : Follow ICH Q3A guidelines for residual solvents (e.g., DMF ≤ 880 ppm) .

What computational tools are suitable for predicting the reactivity and regioselectivity of this compound in novel reactions?

Q. Advanced

  • DFT Calculations : Optimize transition states for reactions like Michael additions (e.g., B3LYP/6-31G* level) .
  • Molecular Docking : Predict binding modes to receptors (AutoDock Vina) using X-ray structures (PDB: 4ZUD) .
  • QSAR Models : Corporate substituent effects (e.g., pyridine vs. imidazole) to forecast bioactivity .

How do structural modifications (e.g., substituent changes on the pyridine ring) affect the compound’s pharmacological profile?

Q. Advanced

  • Pyridine Substituents : Electron-withdrawing groups (e.g., Cl at position 6) enhance receptor affinity but reduce solubility .
  • Benzyl Alternatives : Replacing benzyl with cyclopentyl (as in β3 agonists) improves metabolic stability .
    Validation : Synthesize analogs (e.g., 5-(6-aminopyridin-3-yl) derivatives) and compare via SPR binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.